3-(Benzothiazol-2-ylamino)-propionic acid

Description

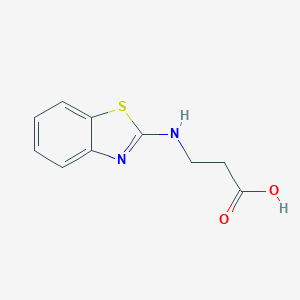

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDIZOFBBGMQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Benzothiazol-2-ylamino)-propionic acid chemical properties

An In-Depth Technical Guide to 3-(Benzothiazol-2-ylamino)-propionic Acid: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring the pharmacologically significant 2-aminobenzothiazole scaffold linked to a β-alanine moiety. The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of biologically active agents.[1] This document delineates the structural, physicochemical, and spectroscopic properties of the title compound. It further presents a detailed, field-proven synthetic protocol, including the synthesis of the 2-aminobenzothiazole precursor and its subsequent reaction to form the final product. The guide also explores the potential biological activities and therapeutic applications of this molecule by drawing parallels with structurally related benzothiazole and propionic acid derivatives, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding and practical guidance on the chemistry and potential utility of this compound.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone of heterocyclic chemistry and drug discovery.[1] Among its derivatives, 2-aminobenzothiazole is particularly noteworthy due to its synthetic tractability and the diverse pharmacological profiles exhibited by its analogues.[5] The amino group at the 2-position serves as a versatile synthetic handle, enabling the introduction of various side chains and pharmacophores to modulate biological activity, solubility, and pharmacokinetic properties.[6]

This compound integrates this privileged benzothiazole core with a propionic acid side chain, a structural feature common in non-steroidal anti-inflammatory drugs (NSAIDs).[2] This hybrid design makes it a molecule of significant interest for exploring a wide range of biological activities, from anticancer and antimicrobial to anti-inflammatory applications.[2][3][7] This guide provides the core chemical knowledge required to synthesize, characterize, and strategically deploy this compound in research and development settings.

Physicochemical and Spectroscopic Properties

The unique structure of this compound, containing an acidic carboxylic group and a basic benzothiazole nitrogen and secondary amine, dictates its chemical properties. It is an amphiprotic compound, capable of acting as both an acid and a base.

Core Chemical Data

A summary of the fundamental properties and identifiers for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(Benzothiazol-2-ylamino)propanoic acid | [8] |

| CAS Number | 104344-75-4 | [8][9] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [8][9] |

| Molecular Weight | 222.26 g/mol | [8][9] |

| Synonyms | β-Alanine, N-2-benzothiazolyl- | [8] |

| Predicted pKa | ~4.5 (Carboxylic Acid), ~3.5 (Benzothiazole N) | Inferred |

| Predicted Solubility | Soluble in DMSO, DMF, aqueous base; sparingly soluble in water and nonpolar organic solvents. | Inferred |

| Physical State | Predicted to be a crystalline solid at room temperature. | Inferred |

Predicted Spectroscopic Profile

While experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the compound's structure. This theoretical analysis is crucial for the structural verification of a synthesized sample.

| Technique | Predicted Observations |

| ¹H NMR | ~12.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).~7.6-7.8 ppm (m, 2H): Aromatic protons on the benzothiazole ring.~7.1-7.4 ppm (m, 2H): Aromatic protons on the benzothiazole ring.~7.0 ppm (s, 1H, broad): Secondary amine proton (-NH-).~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂-).~2.7 ppm (t, 2H): Methylene protons adjacent to the carbonyl (-CH₂-COOH). |

| ¹³C NMR | ~175 ppm: Carboxylic acid carbonyl carbon.~165 ppm: C2 carbon of the benzothiazole ring (C=N).~152 ppm, ~130 ppm: Quaternary carbons of the benzothiazole ring.~120-126 ppm: Aromatic CH carbons of the benzothiazole ring.~40 ppm: Methylene carbon adjacent to the nitrogen.~35 ppm: Methylene carbon adjacent to the carbonyl. |

| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid.~3200-3400: N-H stretch of the secondary amine.~1700: C=O stretch of the carboxylic acid.~1610: C=N stretch of the thiazole ring.~1560, ~1480: Aromatic C=C stretching. |

| Mass Spec (MS) | m/z 222: Molecular ion (M⁺).m/z 177: Fragment from loss of the carboxyl group (-COOH).m/z 150: 2-aminobenzothiazole fragment. |

Synthesis and Characterization

A robust and reproducible synthetic strategy is essential for obtaining high-purity material for research. The proposed synthesis follows a logical two-step process: preparation of the 2-aminobenzothiazole precursor, followed by its coupling to the propionic acid side chain.

Retrosynthetic Analysis

The logical disconnection for this compound involves breaking the N-C bond formed between the 2-aminobenzothiazole core and the propionic acid side chain. This leads to two readily available starting materials: 2-aminobenzothiazole and an acrylic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The overall workflow involves the synthesis of the key intermediate, 2-aminobenzothiazole, followed by a Michael addition reaction.

Caption: Overall two-step synthetic workflow diagram.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzothiazole

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.[5]

-

Reaction Setup: To a stirred solution of aniline (0.1 mol) and potassium thiocyanate (KSCN, 0.22 mol) in glacial acetic acid (150 mL), cool the mixture to 0-5 °C in an ice bath.

-

Bromination: Add a solution of bromine (0.11 mol) in glacial acetic acid (50 mL) dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.

-

Causality: This step generates the electrophilic thiocyanogen bromide in situ, which attacks the aniline ring. The low temperature is critical to control the exothermic reaction and prevent side product formation.

-

-

Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The reaction mixture will typically form a thick precipitate.

-

Work-up and Isolation: Pour the reaction mixture into 500 mL of ice water. Neutralize carefully with a concentrated ammonium hydroxide solution until the pH is ~8.

-

Causality: Basification deprotonates the amine and precipitates the free base product, which is insoluble in water.

-

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-aminobenzothiazole.

-

Validation: Confirm the identity and purity of the product using TLC, melting point analysis, and comparison with the known spectroscopic data for 2-aminobenzothiazole.

Protocol 2: Synthesis of this compound

This protocol utilizes a Michael addition, a reliable method for forming C-N bonds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzothiazole (0.05 mol) and acrylic acid (0.06 mol) in 100 mL of ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The nucleophilic exocyclic amine of 2-aminobenzothiazole attacks the β-carbon of the electron-deficient alkene in acrylic acid. Ethanol serves as a suitable polar protic solvent for the reactants.

-

-

Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution upon cooling.

-

Purification: Filter the solid product and wash with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Validation (Self-Validating System): Dry the final product under vacuum. The structure and purity must be rigorously confirmed by comparing the experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, MS) with the predicted profile detailed in Section 2.2. A satisfactory match validates the synthesis.

Potential Biological Significance and Applications

The chemical architecture of this compound positions it as a promising candidate for various therapeutic applications. Its potential is derived from the well-documented biological activities of its constituent scaffolds.

-

Anticancer Activity: The 2-aminobenzothiazole scaffold is present in numerous compounds with potent anticancer properties.[4][6][10] These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. Derivatives have been designed to target enzymes like PI3Kγ and EGFR.[6][11] The propionic acid moiety could potentially enhance solubility or provide an additional interaction point with biological targets.

-

Anti-inflammatory Activity: Aryl propionic acid derivatives are a major class of NSAIDs, with ibuprofen being a prime example.[2] They typically function by inhibiting cyclooxygenase (COX) enzymes. The fusion of the benzothiazole core with a propionic acid side chain suggests a strong potential for developing novel anti-inflammatory agents.

-

Antimicrobial and Antifungal Activity: Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[3] The mechanism often involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS).[3]

Caption: Relationship between structural motifs and potential bio-activities.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its structure, combining the privileged 2-aminobenzothiazole scaffold with a biologically relevant propionic acid side chain, makes it an attractive target for screening and lead optimization programs. This guide has provided a thorough overview of its chemical properties, a robust synthetic methodology, and a rationale for its potential therapeutic applications. The detailed protocols and predictive spectroscopic data offer a solid foundation for researchers to synthesize, characterize, and further investigate this promising molecule.

References

-

Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances.

- Himaja, M., et al. (Date not available). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Rasayan Journal of Chemistry. [URL: Not available from search result, link was to a PDF download]

-

ResearchGate. (Date not available). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. ResearchGate.

-

Al-Ostath, O. M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

-

BenchChem. (2025). The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry. BenchChem.

-

Smolecule. (2024). 3-[[2-(2,1,3-Benzothiadiazol-4-yl)acetyl]-propan-2-ylamino]propanoic acid. Smolecule.

-

PubChem. (2026). 3-(1,3-Benzothiazol-2-yl)propanoic acid. PubChem.

-

ChemicalBook. (Date not available). This compound. ChemicalBook.

-

ChemicalBook. (Date not available). 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID(4767-00-4) 1H NMR spectrum. ChemicalBook.

-

ChemicalBook. (Date not available). This compound. ChemicalBook.

-

ChemicalBook. (2023). 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID. ChemicalBook.

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

-

Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules.

- Sharma, S., & Sharma, P. C. (Date not available). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [URL: Not available from search result, link was to a PDF download]

-

Al-Sultani, K. H. K., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.

-

Wiley Online Library. (Date not available). Therapeutic advancement of benzothiazole derivatives in the last decennial period. Wiley Online Library.

-

SpectraBase. (2026). 2-Acetylamino-2-(4,6-dimethyl-benzothiazol-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester. SpectraBase.

-

ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.

-

Vaickelionienė, R., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.

-

ResearchGate. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate.

- Kirkuk University Journal /Scientific Studies. (2018). Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their. Kirkuk University Journal. [URL: Not available from search result, link was to a PDF download]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. This compound | 104344-75-4 [chemicalbook.com]

- 9. This compound CAS#: 104344-75-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

3-(Benzothiazol-2-ylamino)-propionic acid CAS number 104344-75-4

An In-Depth Technical Guide to 3-(Benzothiazol-2-ylamino)-propionic acid (CAS: 104344-75-4): A Privileged Scaffold for Drug Discovery

Executive Summary

This compound is a heterocyclic compound featuring two key pharmacophores: the benzothiazole ring system and a propionic acid side chain. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the aryl propionic acid moiety is the defining feature of a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as ibuprofen and ketoprofen, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[3]

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. It consolidates physicochemical data, safety protocols, and explores putative mechanisms of action based on established structure-activity relationships. Furthermore, this document details a plausible synthetic route and a relevant in-vitro experimental protocol to empower researchers in their investigation of this promising molecule.

Molecular Profile and Physicochemical Properties

The unique structure of this compound, which marries a potent heterocyclic system with a classic NSAID pharmacophore, makes it a molecule of significant interest for screening and lead optimization.

| Property | Value | Source(s) |

| CAS Number | 104344-75-4 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |

| Molecular Weight | 222.26 g/mol | [4] |

| IUPAC Name | 3-(1,3-benzothiazol-2-ylamino)propanoic acid | [4] |

| Synonyms | β-Alanine, N-2-benzothiazolyl-; 3-(Benzo[d]thiazol-2-ylamino)propanoic acid | [4] |

| Appearance | Solid (form may vary) | N/A |

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as harmful and an irritant.[4][5]

GHS Hazard Statements:

-

H301 + H311: Toxic if swallowed or in contact with skin.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[7]

-

H402: Harmful to aquatic life.[6]

Precautionary Measures & Handling:

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

-

The substance should be stored in a locked-up area or one accessible only to qualified personnel.[6][7]

Putative Mechanisms of Action

While specific mechanistic studies on this exact molecule are not widely published, its structure strongly implies at least two potential pathways for biological activity, providing a logical starting point for investigation.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The propionic acid moiety is a classic pharmacophore for NSAIDs that inhibit COX enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][9] It is hypothesized that this compound acts as a competitive inhibitor at the COX active site, with the benzothiazole group potentially providing additional hydrophobic or π-stacking interactions to enhance binding affinity compared to simpler aryl propionic acids.

Caption: Putative inhibition of the Prostaglandin synthesis pathway.

Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The benzothiazole scaffold is present in numerous compounds with potent antimicrobial properties.[2][10] One well-established mechanism for such heterocyclic compounds is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][10] This pathway is absent in humans, making it an excellent target for selective toxicity. The molecule may act as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA), thereby competitively inhibiting the enzyme and halting bacterial growth.

Caption: Putative inhibition of the bacterial folate synthesis pathway.

Experimental Protocols

The following sections provide validated, step-by-step methodologies for the synthesis and preliminary biological evaluation of the title compound.

Plausible Synthetic Route: Nucleophilic Substitution

This protocol describes a robust and high-yielding synthesis via the reaction of 2-aminobenzothiazole with 3-bromopropanoic acid. The choice of a polar aprotic solvent like DMF facilitates the reaction, and a non-nucleophilic base prevents unwanted side reactions.

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | 104344-75-4 [chemicalbook.com]

- 5. This compound CAS#: 104344-75-4 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. biocrick.com [biocrick.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 3-(Benzothiazol-2-ylamino)-propionic acid: Synthesis, Structure, and Therapeutic Potential

Abstract: This technical guide provides an in-depth analysis of 3-(Benzothiazol-2-ylamino)-propionic acid, a heterocyclic compound of significant interest to the drug discovery and development sector. We will dissect its molecular architecture, outline its core physicochemical properties, and present a detailed, field-proven synthetic protocol. The narrative emphasizes the mechanistic rationale behind experimental choices, grounding the discussion in the broader context of the therapeutic applications of benzothiazole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable scaffold.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system is a cornerstone of modern therapeutic chemistry, recognized for its versatile biological activities.[1][2] This bicyclic heteroaromatic structure is a key pharmacophore found in a range of experimental, investigational, and approved pharmaceutical agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory activities.[3][4][5][6] The unique electronic properties and rigid conformational structure of the benzothiazole nucleus allow it to engage with various biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This compound integrates this potent scaffold with a flexible propionic acid side chain, offering multiple points for further chemical modification and conjugation, thereby serving as a versatile building block in drug discovery programs.

Physicochemical and Structural Characterization

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development.

Molecular Structure

This compound consists of a benzothiazole core linked at the 2-position through a secondary amine to a propionic acid moiety. This structure combines the aromatic, heterocyclic benzothiazole with an aliphatic carboxylic acid, conferring both lipophilic and hydrophilic characteristics.

Caption: Molecular structure of this compound.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 104344-75-4 | [7][8] |

| Molecular Formula | C₁₀H₁₀N₂O₂S | [7][8] |

| Molecular Weight | 222.26 g/mol | [7][8] |

| Synonyms | β-Alanine, N-2-benzothiazolyl- | [7] |

| 3-(Benzo[d]thiazol-2-ylamino)propanoic acid | [7] | |

| MDL Number | MFCD00520414 | [7] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through nucleophilic aromatic substitution (SNA_r_). This strategy leverages the electrophilic nature of the C2 carbon on the benzothiazole ring and the nucleophilicity of the amino group of a β-alanine derivative.

Synthesis Workflow

The logical flow for the synthesis involves the reaction of a commercially available 2-halobenzothiazole with β-alanine. The choice of a base and solvent is critical for reaction efficiency and yield.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol provides a robust method for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Chlorobenzothiazole (1.0 eq)

-

β-Alanine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Hydrochloric Acid (1M)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzothiazole (1.0 eq), β-alanine (1.2 eq), and potassium carbonate (2.5 eq).

-

Rationale: β-Alanine acts as the nucleophile. An excess (1.2 eq) is used to drive the reaction to completion. Potassium carbonate is a crucial inorganic base that serves two purposes: it deprotonates the carboxylic acid of β-alanine to prevent self-quenching and neutralizes the HCl byproduct formed during the substitution, which is essential for maintaining the nucleophilicity of the amine.

-

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Rationale: DMF is a polar aprotic solvent, ideal for S_N_Ar reactions. It effectively solvates the potassium cations while leaving the β-alanine anion relatively unsolvated and highly nucleophilic, thus accelerating the reaction rate.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).

-

Rationale: Heating provides the necessary activation energy for the substitution reaction. TLC is a critical in-process control to determine the point of reaction completion and check for the formation of side products.

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an equal volume of cold deionized water.

-

Acidification: Acidify the aqueous solution slowly with 1M HCl until the pH reaches approximately 4-5. A precipitate should form.

-

Rationale: The product exists as a carboxylate salt in the basic reaction medium. Acidification protonates the carboxylate, rendering the final product, this compound, insoluble in the aqueous medium and causing it to precipitate out.

-

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a pure solid.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system allows the product to be soluble at high temperatures and insoluble upon cooling, leaving impurities behind in the solvent.

-

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Potential Applications in Drug Development

The structural motifs within this compound suggest its utility as a scaffold or intermediate in several areas of therapeutic research.

-

Kinase Inhibitors: The benzothiazole core is a recognized scaffold in the design of kinase inhibitors, which are crucial in oncology.[6] The propionic acid handle allows for the straightforward amide coupling to other fragments to build more complex molecules designed to target the ATP-binding site of kinases.

-

Anti-inflammatory Agents: Hybrid molecules combining benzothiazole derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) have shown promising anti-inflammatory activity.[5] This compound could serve as a precursor for creating novel conjugates with other anti-inflammatory pharmacophores.

-

Antimicrobial Agents: Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against various bacterial strains.[4] The title compound can be a starting point for developing new classes of antimicrobial agents.

Conclusion

This compound is a compound with significant potential, underpinned by the privileged benzothiazole scaffold. Its well-defined molecular structure and accessible synthesis make it an attractive starting material for medicinal chemistry campaigns. The insights provided in this guide on its synthesis and properties offer a solid foundation for researchers and drug development professionals to leverage this molecule in the pursuit of novel therapeutics.

References

- This compound | 104344-75-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIIdOiDHC5nzouTbs2vkgHei-Z2IAIvoTRIoRXpsdQsJNckHtulFeQubOhuH8zCJ32U0b9z9kPQcT1txmGwU9xLHpTKKmQ9J7OwLYspQugyACDNpNzpoBw9E_gdbO7ROsfE5aJUgpBRasT5UcIKsq9AyQx2FJBcVJty1uGPcDt]

- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5K8rHbnQFmoA1vyQaFa71KS6KDi-WZSCbD8kEnlwrVLev_6dsjn2YACkPDIRPxiVp61Z11A7j4gqbU78JRF1PLlUJD5FGxd-j4RPUE5uip_piRDQHHuVhsbUUJq7jUsLwq8g7VYVFwWa5DBVcLEU0Strnl64zhbWGbUjXdhLybA==]

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272288/]

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [URL: https://www.mdpi.com/1422-0067/24/13/11107]

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608246/]

- A Review on Recent Development and biological applications of benzothiazole derivatives. [URL: https://www.researchgate.

- Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. [URL: https://www.mdpi.com/1420-3049/29/7/1517]

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [URL: https://www.researchgate.

- Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/21435864/]

- Design, Synthesis and Antiproliferative Activity of Novel Benzothiazole Derivatives Conjugated with Semicarbazone Scaffold. [URL: https://pubmed.ncbi.nlm.nih.gov/30583507/]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 104344-75-4 [chemicalbook.com]

- 8. This compound CAS#: 104344-75-4 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-(Benzothiazol-2-ylamino)-propionic acid

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the aqueous solubility and chemical stability of 3-(Benzothiazol-2-ylamino)-propionic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a robust framework for characterizing these crucial physicochemical properties, ensuring data integrity and supporting preclinical and formulation development.

Introduction: The Importance of Early-Stage Physicochemical Characterization

This compound is a molecule of interest within medicinal chemistry, incorporating a benzothiazole scaffold known for a wide range of biological activities.[1][2] The propionic acid moiety suggests it may function as a prodrug or possess its own intrinsic activity. Early and thorough characterization of its solubility and stability is paramount. These properties fundamentally influence a compound's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of creating a viable drug product. This guide will detail the necessary experimental protocols and the scientific rationale behind them, grounded in regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[3][4]

Predicted Physicochemical Properties: An In Silico Starting Point

In the absence of empirical data, computational tools provide a valuable starting point for understanding the likely behavior of this compound. Software such as ACD/Percepta® can be used to predict key parameters that govern solubility and stability.[1][5][6]

Table 1: Predicted Physicochemical Properties of this compound (Illustrative)

| Parameter | Predicted Value | Implication for Solubility and Stability |

| Molecular Weight | 222.26 g/mol [6] | Within the range for good oral bioavailability. |

| pKa (acidic) | 4.0 - 5.0 | The carboxylic acid will be deprotonated and negatively charged at physiological pH, likely increasing aqueous solubility. |

| pKa (basic) | 1.0 - 2.0 | The benzothiazole nitrogen is weakly basic and will be protonated only at very low pH. |

| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

Note: The values in this table are estimations based on the chemical structure and data for analogous compounds. They should be confirmed by experimental determination.

Aqueous Solubility Determination: A Phased Approach

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium. A comprehensive assessment, therefore, requires a multi-pH analysis.

The Scientific Rationale for pH-Dependent Solubility Testing

The Henderson-Hasselbalch equation governs the ionization state of a molecule in solution. For this compound, the carboxylic acid group will be predominantly in its ionized, more soluble carboxylate form at pH values above its pKa. Conversely, at pH values below its pKa, the neutral, less soluble carboxylic acid form will dominate. Understanding this relationship is crucial for predicting its behavior in the gastrointestinal tract, where pH varies significantly.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[7]

Objective: To determine the thermodynamic equilibrium solubility of this compound in aqueous media across a physiologically relevant pH range.

Materials:

-

This compound

-

pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8)[8]

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated pH meter

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing the pH 1.2, 4.5, and 6.8 buffers. The excess solid ensures that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). A preliminary kinetic study can determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to first centrifuge the vials.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with an appropriate mobile phase.

-

Analyze the diluted samples by a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound. High-performance liquid chromatography (HPLC) is preferred over UV spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants.[7]

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL for each pH value. The experiment should be performed in triplicate to ensure reproducibility.[8]

-

Table 2: Exemplary Aqueous Solubility Data for this compound

| pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) |

| 1.2 | 25 | 0.1 ± 0.02 |

| 4.5 | 25 | 1.5 ± 0.1 |

| 6.8 | 25 | 15.0 ± 0.8 |

Note: The data presented are for illustrative purposes only and represent a plausible pH-dependent solubility profile for an acidic compound.

Caption: Workflow for equilibrium solubility determination.

Stability Assessment: A Prerequisite for Drug Development

A comprehensive stability profile is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a key component of this assessment, providing insights into the intrinsic stability of the molecule and potential degradation pathways.[9][10] These studies are conducted under conditions more severe than accelerated stability testing.[9][11]

Rationale for Forced Degradation Studies

Forced degradation studies serve several critical purposes:[10]

-

Identification of likely degradation products: This information is crucial for the development of stability-indicating analytical methods.

-

Elucidation of degradation pathways: Understanding how the molecule degrades helps in designing stable formulations and selecting appropriate packaging.

-

Demonstrating the specificity of analytical methods: The method must be able to separate the intact drug from its degradation products.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions. In silico degradation prediction software, such as Lhasa Limited's Zeneth, can aid in identifying potential degradants.[3][12]

-

Hydrolysis: The secondary amine linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially cleaving the molecule into 2-aminobenzothiazole and β-alanine. The carboxylic acid itself is generally stable to hydrolysis.

-

Oxidation: The benzothiazole ring system and the secondary amine are potential sites for oxidation.

-

Photolysis: Aromatic systems like benzothiazole can be susceptible to degradation upon exposure to UV light.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Computational Framework for Predictive Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Predicting active pharmaceutical ingredients (API) degradation – Green Research Group [greengroup.mit.edu]

- 11. Prediction of drug degradants using DELPHI: an expert system for focusing knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]

A Technical Guide to the Therapeutic Potential of Benzothiazole Propionic Acid Analogs

Executive Summary

The fusion of privileged pharmacological scaffolds into novel hybrid molecules represents a highly productive strategy in modern drug discovery. This guide provides a technical overview of benzothiazole propionic acid analogs, a promising class of compounds emerging from the conjugation of the versatile benzothiazole nucleus with the well-established propionic acid pharmacophore. Benzothiazole and its derivatives are renowned for a vast spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2][3] Similarly, propionic acid derivatives, particularly the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), are cornerstones of anti-inflammatory therapy.[1] The strategic combination of these two moieties offers the potential for synergistic effects, multi-target engagement, and improved therapeutic profiles, addressing complex multifactorial diseases such as cancer, neurodegeneration, and chronic inflammation.[1][4] This document outlines the synthetic rationale, key therapeutic applications, structure-activity relationships, and essential experimental protocols for the evaluation of these compelling analogs.

Synthesis and Chemical Rationale

The design of benzothiazole propionic acid analogs is predicated on the hypothesis that linking a potent signaling modulator (the benzothiazole moiety) to a well-characterized therapeutic agent (the profen moiety) can yield compounds with enhanced or novel activities. The amide bond is a common and effective linker, providing structural rigidity and hydrogen bonding capabilities that can stabilize interactions with biological targets.[1]

Core Synthetic Strategy: Amide Coupling

A robust and widely adopted method for synthesizing these analogs is the direct amide coupling of a 2-aminobenzothiazole precursor with a suitable propionic acid derivative (profen).[1] Carbodiimide-mediated coupling, particularly using N,N'-dicyclohexylcarbodiimide (DCC), is a straightforward and efficient approach.[1]

The causality behind this choice lies in the mechanism of DCC, which acts as a dehydrating agent. It activates the carboxylic acid group of the profen, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of the 2-aminobenzothiazole, leading to the formation of a stable amide bond and the byproduct dicyclohexylurea (DCU), which precipitates from most organic solvents, simplifying purification.

Caption: General workflow for DCC-mediated synthesis.

Alternative synthetic routes include Jacobson's cyclization of thiobenzanilides and green chemistry approaches like microwave-assisted or ultrasound-irradiated reactions, which can offer benefits such as reduced reaction times and avoidance of harsh solvents.[5][6]

Potential Therapeutic Applications

The dual nature of the benzothiazole propionic acid scaffold makes it a versatile candidate for several therapeutic areas.

Anti-inflammatory and Analgesic Agents

The most direct application is in the treatment of inflammation, leveraging the known mechanism of the profen moiety.[1]

-

Mechanism of Action: Like traditional NSAIDs, these analogs are expected to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of inflammatory prostaglandins.[7] A key goal in drug design is to achieve selective inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation, over the constitutive COX-1 isoform, which is involved in gastric protection. High COX-2 selectivity can significantly reduce the risk of gastrointestinal side effects.[7] Some novel benzothiazole conjugates have demonstrated superior anti-inflammatory activity compared to standard drugs like ibuprofen.[1] Further investigation has shown that the anti-inflammatory effects can also be mediated through the suppression of the NF-κB/COX-2/iNOS signaling pathway.[8]

-

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the benzothiazole ring and the profen's aryl group are critical. For instance, amidation at the 2-amino position of the benzothiazole core is a common feature of potent anti-inflammatory agents.[7]

Table 1: Comparative In Vitro Anti-inflammatory Activity

| Compound ID | Profen Moiety | Inhibition of Albumin Denaturation (IC50, µg/mL)[1] |

|---|---|---|

| 3b | Ketoprofen | 54.64 |

| 3c | Flurbiprofen | 61.12 |

| 3d | Naproxen | 64.91 |

| 3e | Carprofen | 64.13 |

| Ibuprofen (Std.) | Ibuprofen | 76.05 |

Anticancer Agents

The benzothiazole scaffold is a well-documented pharmacophore in oncology, and its derivatives have shown efficacy against a wide array of cancer cell lines, including those of the lung, breast, colon, and prostate.[9][10]

-

Mechanism of Action: The anticancer effects of these analogs are often multi-faceted.

-

Kinase Inhibition: Many benzothiazole derivatives act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as RAF, Abl, and Epidermal Growth Factor Receptor (EGFR).[11][12][13]

-

Tubulin Polymerization Inhibition: Certain analogs bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]

-

Induction of Apoptosis: Some compounds trigger programmed cell death by increasing intracellular reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and modulating key survival pathways like PI3K/Akt/mTOR and JAK/STAT.[13]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 3-(Benzothiazol-2-ylamino)-propionic acid in biological systems

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(Benzothiazol-2-ylamino)-propionic acid in Biological Systems

Foreword: A Framework for Discovery

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, leading to a broad spectrum of therapeutic applications. While this compound is not extensively characterized in the public domain, its structural features suggest a high potential for biological activity.

This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the investigation of this novel compound. Rather than presenting a known mechanism, we will establish a robust, scientifically-grounded framework for its discovery. We will leverage the known activities of structurally related 2-aminobenzothiazole derivatives to propose plausible mechanisms of action and provide detailed, actionable protocols to systematically investigate and validate them. This document is designed to be a self-validating system, guiding the user from initial hypothesis generation to mechanistic confirmation.

The Benzothiazole Scaffold: A Privileged Element in Drug Discovery

The benzothiazole ring system, an aromatic heterocyclic compound, is a recurring motif in a number of FDA-approved drugs and clinical candidates. Its rigid, bicyclic nature provides a stable platform for the presentation of various functional groups, enabling precise interactions with biological targets. One notable example is Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), which features the 2-aminobenzothiazole core. The versatility of the benzothiazole scaffold has led to its exploration in a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

The propionic acid substituent at the 2-amino position of the query compound, this compound, is of particular interest. This group can act as a hydrogen bond donor and acceptor, and its carboxylic acid moiety can participate in ionic interactions, potentially anchoring the molecule within the active site of a target protein.

Plausible Mechanisms of Action: An Evidence-Based Approach

Based on extensive research into analogous 2-aminobenzothiazole derivatives, we can hypothesize several likely mechanisms of action for this compound.

Protein Kinase Inhibition

A significant number of benzothiazole-containing compounds have been identified as potent inhibitors of protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The benzothiazole scaffold can function as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a common strategy for ATP-competitive inhibitors.

Causality in Experimental Design: To investigate this hypothesis, a tiered approach is recommended. An initial broad-spectrum kinase panel will help identify potential kinase targets. Subsequent IC50 determination and ATP-competitive assays will validate these initial hits and elucidate the mode of inhibition.

Antimicrobial Activity

The benzothiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents. These compounds have been shown to exhibit activity against a wide range of bacteria and fungi. The proposed mechanisms often involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity.

Causality in Experimental Design: The investigation should begin with broad-spectrum antimicrobial susceptibility testing against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains. Subsequent mechanistic studies would focus on identifying the specific bacterial or fungal target, potentially through target-based screening or proteomics.

Anticancer Activity via Apoptosis Induction

Beyond kinase inhibition, many benzothiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics, inhibition of topoisomerases, or the generation of reactive oxygen species (ROS).

Causality in Experimental Design: A logical workflow would involve initial screening for cytotoxicity against a panel of cancer cell lines. If significant activity is observed, subsequent assays to detect apoptosis (e.g., Annexin V/PI staining) and to probe for the activation of caspases would be warranted. Further investigation into the specific apoptotic pathway (intrinsic vs. extrinsic) would then be pursued.

A Proposed Investigatory Workflow

The following diagram outlines a systematic approach to elucidating the mechanism of action of this compound.

Caption: A standard workflow for Western blotting analysis.

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound like this compound is an iterative process of hypothesis generation, testing, and refinement. This guide provides a foundational framework for this endeavor. The initial broad-spectrum screening will be pivotal in directing the subsequent research efforts. Should the compound exhibit promising activity in any of the proposed areas, the detailed protocols provided herein will enable a thorough and rigorous investigation into its molecular mechanism. The ultimate goal is to build a comprehensive understanding of how this molecule interacts with biological systems, a critical step in its potential development as a therapeutic agent.

References

-

Title: Benzothiazole: A promising scaffold for the development of potent kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: A review on the synthesis and therapeutic potentials of benzothiazole derivatives. Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Synthesis and antimicrobial evaluation of some new benzothiazole derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

-

Title: Recent advances in the antimicrobial activity of benzothiazoles. Source: Archiv der Pharmazie URL: [Link]

-

Title: Benzothiazole derivatives as potential anticancer agents. Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

The Emerging Potential of 3-(Benzothiazol-2-ylamino)-propionic Acid in Medicinal Chemistry: A Technical Guide

Foreword: The Benzothiazole Scaffold - A Cornerstone of Modern Drug Discovery

The benzothiazole core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of biologically active molecules, with applications spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1][2][3] This guide focuses on a specific, yet promising, derivative: 3-(Benzothiazol-2-ylamino)-propionic acid . While this molecule itself is not as extensively documented as other benzothiazoles, its structural motifs suggest significant therapeutic potential. This document will, therefore, provide a comprehensive technical overview, drawing upon established principles of benzothiazole chemistry and pharmacology to illuminate the prospective role of this compound and its analogues in the future of drug development.

Synthesis and Chemical Profile of this compound

The synthesis of this compound is predicated on the nucleophilic character of the 2-amino group of the benzothiazole ring. A plausible and efficient synthetic route involves the reaction of 2-aminobenzothiazole with a suitable three-carbon electrophile, such as β-propiolactone or acrylic acid.

Proposed Synthetic Protocol

A likely synthetic pathway involves a Michael addition of 2-aminobenzothiazole to acrylic acid or its ester, followed by hydrolysis if an ester is used.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as ethanol, add acrylic acid (1.1 equivalents) and a catalytic amount of a base like triethylamine.

-

Reaction Execution: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C10H10N2O2S | [4] |

| Molecular Weight | 222.26 g/mol | [4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic polar solvents and aqueous basic solutions | Inferred |

The Role of the Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities.[2][5] The therapeutic potential of this class of compounds is often attributed to the ability of the benzothiazole ring system to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[6][7][8]

-

Kinase Inhibition: Many benzothiazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7]

-

Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to cancer cell death.

-

Induction of Apoptosis: Benzothiazoles have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[9]

The propionic acid moiety in the title compound could enhance its solubility and potential for targeted delivery.

Signaling Pathway: Benzothiazole Derivatives in Cancer

Caption: Potential mechanisms of anticancer action for benzothiazole derivatives.

Antimicrobial Activity

The benzothiazole scaffold is also a key component in the development of novel antimicrobial agents.[10][11][12] Derivatives have shown activity against a broad spectrum of bacteria and fungi.

-

Enzyme Inhibition: Benzothiazoles can inhibit essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), disrupting critical metabolic pathways.[11]

-

Biofilm Disruption: Some compounds have been shown to interfere with the formation of bacterial biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.

The presence of the amino and carboxylic acid groups in this compound could facilitate interactions with bacterial cell wall components or enzymes.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general SAR principles for 2-aminobenzothiazole derivatives can provide valuable guidance for the design of more potent analogues.[13][14]

-

Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzothiazole core can significantly influence biological activity. Electron-withdrawing groups, such as halogens, often enhance anticancer and antimicrobial properties.[13][15]

-

Modification of the Amino Group: The secondary amine in this compound is a key point for derivatization. N-alkylation or N-acylation can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

-

The Propionic Acid Side Chain: The carboxylic acid group offers opportunities for prodrug strategies, such as esterification, to improve pharmacokinetic properties. The length and flexibility of the side chain can also be modified to optimize binding to a target active site.

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a high likelihood of interesting biological activities, particularly in the realms of oncology and infectious diseases.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and publishing a robust, scalable synthesis for the title compound and its derivatives.

-

Comprehensive Biological Screening: Evaluating the compound and its analogues against a wide panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which active compounds exert their effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Assessing the therapeutic potential of lead compounds in animal models of disease.

References

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. OSF Preprints. [Link]

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC. [Link]

-

A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed. [Link]

-

Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]

-

General chemical structure of 2-aminobenzothiazole derivatives linked... ResearchGate. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]

-

Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI. [Link]

-

Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]

-

Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. IJPPR. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. IJPPR. [Link]

-

Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. [Link]

-

Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]

-

Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. MDPI. [Link]

-

Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. PMC. [Link]

-

Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. MDPI. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

(PDF) CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. ResearchGate. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

-

Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. ResearchGate. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | Semantic Scholar [semanticscholar.org]

- 4. This compound | 104344-75-4 [chemicalbook.com]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-(Benzothiazol-2-ylamino)-propionic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(Benzothiazol-2-ylamino)-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) as they apply to the structural elucidation of this molecule. While experimental spectra for this specific compound are not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Introduction

This compound (CAS No. 104344-75-4) is a heterocyclic compound incorporating a benzothiazole moiety linked via an amino bridge to a propionic acid chain.[1][2] The structural complexity and the presence of multiple functional groups necessitate a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are paramount in confirming the molecular structure, identifying impurities, and understanding the chemical environment of the atoms within the molecule. This guide will explore the predicted spectroscopic data and provide standardized protocols for acquiring such data.

Molecular Structure and Spectroscopic Rationale

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The key to predicting and interpreting the spectra lies in breaking down the molecule into its constituent parts and understanding how they influence each other electronically and spatially.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzothiazole ring, the methylene protons of the propionic acid chain, and the exchangeable protons of the amino and carboxylic acid groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.0 - 12.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| 7.5 - 7.8 | Multiplet | 2H | Ar-H | Protons on the benzothiazole ring, likely corresponding to H-4 and H-7. |

| 7.0 - 7.4 | Multiplet | 2H | Ar-H | Protons on the benzothiazole ring, likely corresponding to H-5 and H-6. |

| 6.5 - 7.0 | Broad Singlet | 1H | N-H | The amino proton's chemical shift can vary and is often broad. |

| 3.8 - 4.0 | Triplet | 2H | -NH-CH₂- | Methylene group adjacent to the amino group, split by the neighboring CH₂. |

| 2.7 - 2.9 | Triplet | 2H | -CH₂-COOH | Methylene group adjacent to the carbonyl, split by the neighboring CH₂. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of distinct carbon environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| 170 - 175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| 160 - 165 | C=N | The carbon of the thiazole ring double-bonded to nitrogen. |

| 150 - 155 | Ar-C (quaternary) | Quaternary carbon of the benzothiazole ring attached to sulfur and nitrogen. |

| 130 - 135 | Ar-C (quaternary) | Quaternary carbon of the benzothiazole ring at the fusion point. |

| 120 - 130 | Ar-CH | Aromatic carbons of the benzene ring portion. |

| 110 - 120 | Ar-CH | Aromatic carbons of the benzene ring portion. |

| 40 - 45 | -NH-CH₂- | Methylene carbon adjacent to the nitrogen. |

| 30 - 35 | -CH₂-COOH | Methylene carbon adjacent to the carbonyl group. |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is as follows:[4][5]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons and the polarity of the molecule).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C, a proton-decoupled experiment is standard. Further structural confirmation can be achieved with 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 2500-3300 | O-H stretch | Carboxylic Acid | A very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid. |

| 3100-3400 | N-H stretch | Secondary Amine | A moderate absorption band in this region is expected for the N-H bond. |

| 3000-3100 | C-H stretch | Aromatic | Stretching vibrations for C-H bonds on the benzothiazole ring. |

| 2850-2960 | C-H stretch | Aliphatic | Stretching vibrations for the C-H bonds of the methylene groups. |

| 1690-1720 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group. |

| 1600-1620 | C=N stretch | Thiazole Ring | Stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |

| 1450-1550 | C=C stretch | Aromatic Ring | Stretching vibrations within the benzene ring. |

| 1210-1320 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen single bond. |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol is recommended:[7][8]

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[9][10]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound is 222.26 g/mol .[2] In a high-resolution mass spectrum (HRMS), the exact mass would be observed. Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 223.27 or other adducts might be observed.

-

Major Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 177.

-

Cleavage of the Propionic Acid Chain: Breakage of the C-C bonds in the propionic acid chain can lead to various smaller fragments.

-

Fragmentation of the Benzothiazole Ring: The stable heterocyclic ring may also fragment under certain conditions, though this is typically less favored than the loss of the side chain.

-

Figure 2: Plausible fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to nanomolar range) in a suitable solvent such as methanol or acetonitrile, which are compatible with ESI.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system.[11]

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.

-

Analysis: Acquire the mass spectrum in a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.[12]

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of expected NMR, IR, and MS data, grounded in fundamental principles, offers a valuable resource for researchers. The included experimental protocols are based on standard, field-proven methodologies and serve as a practical starting point for the empirical characterization of this and similar molecules. The synergistic use of these spectroscopic techniques is essential for the rigorous structural elucidation required in modern chemical and pharmaceutical research.

References

-

TIGP. Application of Mass Spectrometry on Small Molecule Analysis. (2022). Available at: [Link]

-

National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]

-

Mass Spectrometry analysis of Small molecules. (2013). Available at: [Link]

-